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Compound of Interest

Compound Name:
2-(4-Bromobenzyl)-1H-

benzimidazole

Cat. No.: B034896 Get Quote

The following tables summarize the key crystallographic data for the derivative 1-(4-

Bromobenzyl)-2-(4-bromophenyl)-1H-benzimidazole, a compound closely related to the core

topic. In the studied crystal, there are two independent molecules within the asymmetric unit.[1]

Table 1: Crystal Data and Structure Refinement Details
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Parameter Value

Empirical Formula C₂₀H₁₄Br₂N₂

Formula Weight 442.15

Temperature 293 K

Wavelength 0.71073 Å

Crystal System Triclinic

Space Group P-1

Unit Cell Dimensions

a 9.7537 (9) Å

b 10.5758 (10) Å

c 17.8255 (17) Å

α 83.435 (2)°

β 81.702 (2)°

γ 75.621 (2)°

Volume 1756.6 (3) Å³

Z 4

Calculated Density 1.672 Mg/m³

Absorption Coefficient 4.62 mm⁻¹

F(000) 872

Crystal Size 0.30 × 0.26 × 0.20 mm

Data Collection

Diffractometer Bruker APEXII CCD

Theta range for data collection Not specified

Reflections collected 22195
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Independent reflections 8094 [R(int) = 0.034]

Refinement

Refinement method Full-matrix least-squares on F²

Data / restraints / parameters 8094 / 0 / 433

Goodness-of-fit on F² 1.03

Final R indices [I>2sigma(I)] R1 = 0.041, wR2 = 0.128

R indices (all data) Not specified

Largest diff. peak and hole 0.78 and -0.51 e.Å⁻³

Data sourced from the study on 1-(4-bromobenzyl)-2-(4-bromophenyl)-1H-benzimidazole.[1]

Table 2: Key Dihedral Angles
The spatial arrangement of the aromatic rings is a critical feature of the molecular

conformation. The dihedral angles between the benzimidazole core and the attached

bromobenzyl and bromophenyl groups are presented below for the two molecules in the

asymmetric unit.[1]

Dihedral Angle Molecule 1 Molecule 2

Benzimidazole plane and 4-

bromobenzyl plane
50.72 (17)° 42.09 (16)°

Benzimidazole plane and 4-

bromophenyl plane
71.29 (16)° 89.05 (17)°

4-bromobenzyl plane and 4-

bromophenyl plane
68.1 (2)° 85.1 (2)°

These angles indicate a significant twist between the planar ring systems.[1]

Experimental Protocols
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The following sections detail the methodologies for the synthesis and crystal structure

determination of 1-(4-Bromobenzyl)-2-(4-bromophenyl)-1H-benzimidazole.[1]

Synthesis and Crystallization
Materials:

4-bromobenzaldehyde (1.0 mmol)

Benzene-1,2-diamine (0.5 mmol)

Trimethylsilyl chloride (TMSCl) (0.5 mmol)

Water (2 ml)

Ethanol (for recrystallization)

Procedure:

A mixture of 1.0 mmol of 4-bromobenzaldehyde and 2 ml of water was placed in a round-

bottom flask.

To this mixture, 0.5 mmol of benzene-1,2-diamine was added.

Finally, 0.5 mmol of TMSCl was injected into the flask.

The reaction mixture was stirred at room temperature for 5 hours until a homogeneous

suspension was formed.

The suspension was filtered, and the collected residue was washed with 10 ml of water to

yield the crude product.

The crude product was then recrystallized from ethanol to obtain single crystals suitable for

X-ray diffraction analysis.[1]

X-ray Crystallography
Data Collection:
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A suitable single crystal was mounted on a Bruker APEXII CCD area-detector diffractometer.

Data were collected using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) at a

temperature of 293 K.[1]

A multi-scan absorption correction was applied to the collected data using SADABS.[1]

Structure Solution and Refinement:

The crystal structure was solved using direct methods.

The refinement was carried out by full-matrix least-squares on F² using the SHELXL software

package.

All hydrogen atoms were placed in calculated positions and refined using a riding model.[1]

Visualization of Experimental Workflow
The following diagram illustrates the general workflow from the synthesis of the benzimidazole

derivative to its crystal structure determination and analysis.
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Caption: Workflow for Synthesis and Crystal Structure Determination.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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